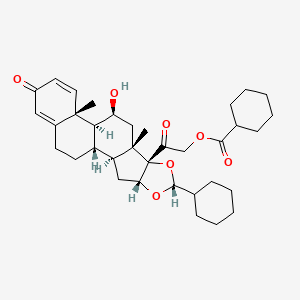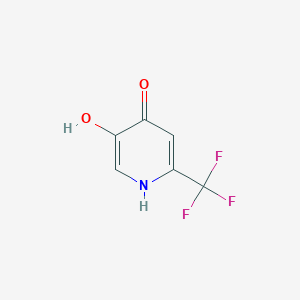
6-(Trifluoromethyl)pyridine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)pyridine-3,4-diol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring with two hydroxyl groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyridine-3,4-diol typically involves the deprotection of trifluoromethyl-substituted 3-alkoxypyridinol derivatives. One common method includes the use of lithiated alkoxyallenes, nitriles, and carboxylic acids to prepare the 4-hydroxypyridine precursors, which are then deprotected to yield the desired diol . The reaction conditions often involve the use of trifluoroacetic acid and dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
6-(Trifluoromethyl)pyridine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications.
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)pyridine-3,4-diol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)pyridine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol: Similar in structure but with a nitro group, this compound exhibits different reactivity and applications.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom and is used in different catalytic and synthetic applications.
Uniqueness
6-(Trifluoromethyl)pyridine-3,4-diol is unique due to the specific positioning of the trifluoromethyl group and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized pharmaceuticals and materials that require precise chemical characteristics .
Propiedades
Fórmula molecular |
C6H4F3NO2 |
|---|---|
Peso molecular |
179.10 g/mol |
Nombre IUPAC |
5-hydroxy-2-(trifluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)5-1-3(11)4(12)2-10-5/h1-2,12H,(H,10,11) |
Clave InChI |
ZJSOAWGURLDWDC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C(C1=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


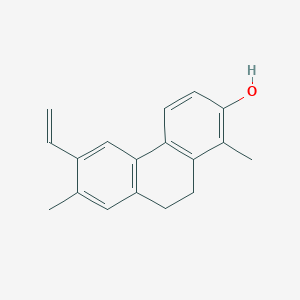
![10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one](/img/structure/B15295349.png)

![[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate](/img/structure/B15295368.png)
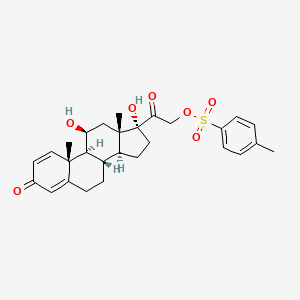
![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)
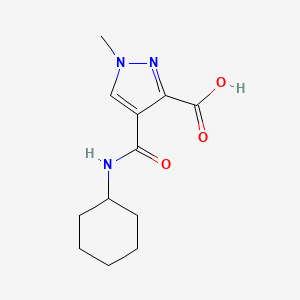

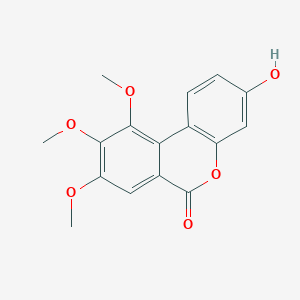
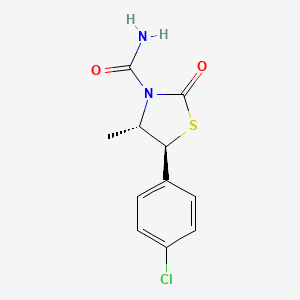
![2-(((Benzyloxy)carbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B15295401.png)
